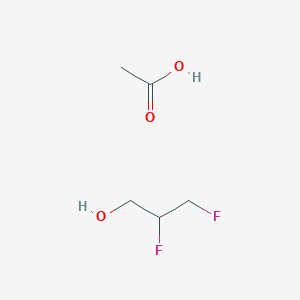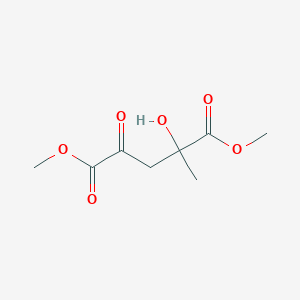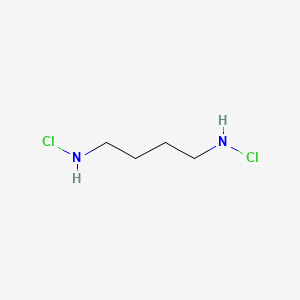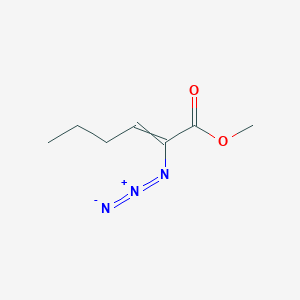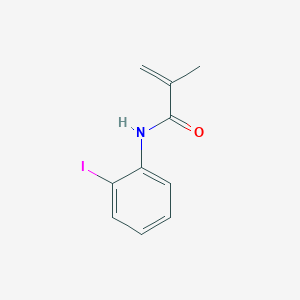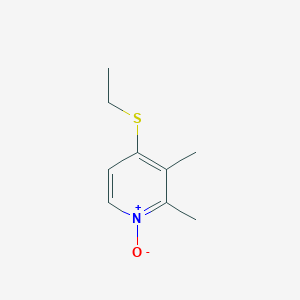
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is a heterocyclic organic compound with a pyridine ring substituted with ethylsulfanyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,3-dimethylpyridine with ethylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .
類似化合物との比較
Similar Compounds
4-Ethylsulfanyl-2-pyridone: Similar structure but lacks the dimethyl groups.
2,3-Dimethylpyridine: Similar structure but lacks the ethylsulfanyl group.
4-Methylsulfanyl-2,3-dimethylpyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both ethylsulfanyl and dimethyl groups on the pyridine ring
特性
CAS番号 |
112895-13-3 |
|---|---|
分子式 |
C9H13NOS |
分子量 |
183.27 g/mol |
IUPAC名 |
4-ethylsulfanyl-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 |
InChIキー |
GQWWIXIXRJWPQZ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=[N+](C=C1)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


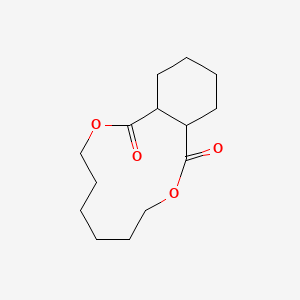
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
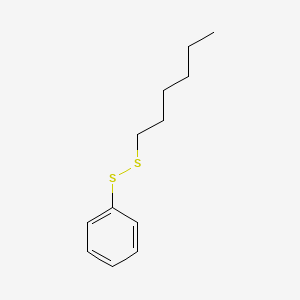
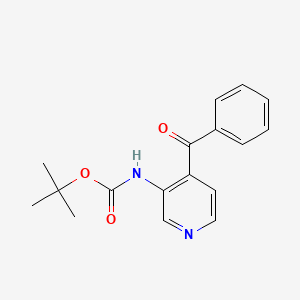
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
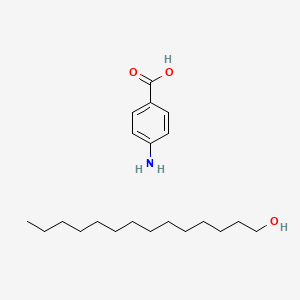
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
